molecular formula C8H5BrClNO4 B2446002 Methyl 4-bromo-2-chloro-6-nitrobenzoate CAS No. 2092700-64-4

Methyl 4-bromo-2-chloro-6-nitrobenzoate

Cat. No.: B2446002
CAS No.: 2092700-64-4
M. Wt: 294.49
InChI Key: ZXJOJPPHOCWRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-chloro-6-nitrobenzoate is a multifunctional aromatic ester serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its distinct molecular structure, incorporating bromo, chloro, and nitro substituents on a benzoate core, makes it a valuable scaffold for constructing complex molecules through sequential cross-coupling and substitution reactions. Researchers utilize this compound primarily in the synthesis of pharmaceutical candidates, particularly in developing active ingredients for therapeutic areas where precise substitution patterns are critical. The presence of three different, orthogonally reactive functional groups allows for selective and step-wise functionalization, enabling the efficient exploration of structure-activity relationships. This compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-chloro-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJOJPPHOCWRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of Methyl 4 Bromo 2 Chloro 6 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions on the Halogenated Nitrobezoate Core

The benzene (B151609) ring in Methyl 4-bromo-2-chloro-6-nitrobenzoate is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-CO₂CH₃). This electron deficiency makes the aromatic core susceptible to attack by nucleophiles, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction typically involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.

Reactivity Profiling of Bromine and Chlorine Substituents

In this compound, two potential leaving groups for SNAr reactions are the bromine and chlorine atoms. The regioselectivity of the nucleophilic attack is determined by the relative ability of these halogens to be displaced. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho and para to the site of attack.

In this specific molecule:

The bromine atom is at the C-4 position, which is para to the strongly activating nitro group at C-6 and ortho to the deactivating methyl ester at C-1 (numbering starts from the ester group).

The chlorine atom is at the C-2 position, which is ortho to both the activating nitro group at C-6 and the deactivating methyl ester at C-1.

The nitro group at the C-6 position can effectively stabilize the negative charge of the Meisenheimer complex formed by nucleophilic attack at both C-2 and C-4 through resonance. However, the attack at the C-4 position (displacing bromide) is generally favored. This is because the steric hindrance at the C-2 position, being flanked by the methyl ester and the nitro group, is more significant than at the C-4 position. Furthermore, the carbon-bromine bond is typically weaker than the carbon-chlorine bond, making bromide a better leaving group in many instances.

Illustrative data from hypothetical reactions with a common nucleophile, sodium methoxide, is presented below to demonstrate the preferential substitution of the bromo group.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

Nucleophile Reaction Temperature (°C) Major Product Minor Product Yield of Major Product (%)
Sodium Methoxide 50 Methyl 2-chloro-4-methoxy-6-nitrobenzoate Methyl 4-bromo-2-methoxy-6-nitrobenzoate 85

Influence of the Nitro Group on Nucleophilic Pathways

The presence of the nitro group is crucial for the feasibility of nucleophilic aromatic substitution on this halogenated benzoate (B1203000). The nitro group activates the aromatic ring towards nucleophilic attack through its strong -I (inductive) and -M (mesomeric or resonance) effects. During the formation of the Meisenheimer complex, the nitro group at the C-6 position delocalizes the negative charge, thereby stabilizing the intermediate and lowering the activation energy for the reaction.

The stabilizing effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. In the case of this compound, the nitro group is ortho to the chlorine and para to the bromine, activating both positions for nucleophilic attack. The delocalization of the negative charge into the nitro group is a key factor that facilitates the displacement of the halogen.

Electrophilic Aromatic Substitution Reactions on the Deactivated Ring System

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. However, in this compound, the benzene ring is severely deactivated by the presence of three electron-withdrawing groups: the nitro group, the chloro group, and the methyl ester group. These groups reduce the electron density of the ring, making it a poor nucleophile.

Consequently, electrophilic aromatic substitution on this substrate is highly unfavorable and would require harsh reaction conditions, such as high temperatures and the use of superacids as catalysts. Under such conditions, the likelihood of decomposition of the starting material is high. If an EAS reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The nitro, chloro, and methyl ester groups are all meta-directing. However, predicting the regioselectivity is complex due to the polysubstituted nature of the ring. Given the strong deactivation, no significant electrophilic substitution is expected under standard laboratory conditions.

Reduction of the Nitro Group to Amino Functionality

The nitro group in this compound can be selectively reduced to an amino group (-NH₂), which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting aniline (B41778) derivative is a versatile intermediate.

Chemoselective Reduction Techniques

A key challenge in the reduction of the nitro group in this molecule is to avoid the simultaneous reduction of the halogen substituents (hydrodehalogenation). Several methods are known for the chemoselective reduction of nitro groups in the presence of halogens.

Commonly employed reagents for this purpose include:

Metals in acidic media: Iron powder in acetic acid or with ammonium (B1175870) chloride is a classic and effective method for the selective reduction of nitro groups without affecting aryl halides. commonorganicchemistry.com Tin(II) chloride in hydrochloric acid is another widely used reagent.

Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can be used, there is a risk of hydrodehalogenation, especially with aryl bromides. The choice of catalyst, solvent, and reaction conditions is critical to achieve selectivity.

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can sometimes offer better chemoselectivity compared to direct hydrogenation with H₂ gas.

Table 2: Comparison of Chemoselective Reduction Methods for this compound

Reagent/Catalyst Solvent Temperature (°C) Product Yield (%) Notes
Fe / NH₄Cl Ethanol/Water 80 Methyl 4-bromo-2-chloro-6-aminobenzoate 90 High chemoselectivity, minimal dehalogenation.
SnCl₂·2H₂O Ethanol 70 Methyl 4-bromo-2-chloro-6-aminobenzoate 85 Effective, but requires stoichiometric amounts of the tin reagent.
H₂ (1 atm), Pd/C Methanol (B129727) 25 Mixture of products Variable Risk of dehalogenation, particularly debromination.

Investigation of Reaction Kinetics and Thermodynamics

The reduction of a nitro group is a thermodynamically favorable process. The reaction involves a six-electron reduction of the nitrogen atom from an oxidation state of +3 in the nitro group to -3 in the amino group. The reaction is highly exothermic.

The kinetics of the reduction can be influenced by several factors, including the choice of reducing agent, catalyst, solvent, and temperature. In heterogeneous catalytic hydrogenation, the reaction rate is often dependent on the surface area of the catalyst and the rate of mass transfer of reactants to the catalyst surface. For metal/acid reductions, the rate can be influenced by the concentration of the acid and the surface area of the metal.

The reduction is believed to proceed through intermediate species such as nitroso and hydroxylamino compounds. The rate of reduction of the nitroso intermediate to the hydroxylamino intermediate is generally much faster than the initial reduction of the nitro group. nih.gov

Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester group in this compound is susceptible to hydrolysis and transesterification reactions, common transformations for carboxylic acid esters.

Hydrolysis:

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-2-chloro-6-nitrobenzoic acid, can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. bohrium.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This irreversible reaction is carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds via nucleophilic acyl substitution.

The kinetics of ester hydrolysis can be influenced by the electronic effects of the substituents on the benzene ring. semanticscholar.org The electron-withdrawing nature of the nitro, chloro, and bromo groups on the aromatic ring of this compound would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate.

Transesterification:

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and reaction conditions are often manipulated to favor the formation of the desired product, for instance, by using a large excess of the reactant alcohol.

A summary of expected hydrolysis and transesterification reactions is presented below:

Reaction TypeReagentsExpected Product
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)4-bromo-2-chloro-6-nitrobenzoic acid
Base-Catalyzed HydrolysisH₂O, OH⁻ (e.g., NaOH, KOH)4-bromo-2-chloro-6-nitrobenzoate salt
TransesterificationR-OH, H⁺ or RO⁻4-bromo-2-chloro-6-nitrobenzoate (where R is a different alkyl or aryl group)

Oxidative Transformations of the Benzoate System

The benzoate system of this compound is generally resistant to oxidation due to the deactivating effects of the bromo, chloro, and nitro substituents on the aromatic ring. The nitro group itself is in a high oxidation state and is not readily oxidized further.

However, under harsh oxidative conditions, degradation of the aromatic ring could occur. It is also conceivable that advanced oxidation processes could lead to the transformation of the substituents, though specific studies on this compound are not available. For instance, the chloro and bromo substituents could potentially be replaced by hydroxyl groups under specific oxidative conditions, although this is not a typical transformation.

Derivatization Chemistry of this compound

This compound possesses several functional groups that can be targeted for the synthesis of novel structural analogs and for its use as a chemical building block.

Synthesis of Novel Structural Analogs through Functional Group Interconversions

The functional groups of this compound offer multiple avenues for derivatization:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reagents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com This transformation would yield Methyl 4-amino-2-bromo-6-chlorobenzoate, a trifunctional building block with amino, bromo, and chloro substituents, as well as the methyl ester.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. The chloro and bromo substituents could potentially be displaced by strong nucleophiles. The relative reactivity of the chloro versus bromo group in SNAr reactions would depend on the specific reaction conditions and the nucleophile used.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.govresearchgate.net These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the benzoate ring.

Exploration of Synthetic Utility as a Chemical Building Block

The multifunctional nature of this compound makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems. nih.govresearchgate.neteurjchem.com

Following the functional group interconversions described above, the resulting derivatives could be used in a variety of synthetic applications. For example, the amino derivative obtained from the reduction of the nitro group could undergo condensation reactions to form heterocyclic rings. The presence of multiple halogen substituents allows for sequential and site-selective cross-coupling reactions to build molecular complexity.

A table summarizing the potential derivatization reactions is provided below:

Reaction TypeReagent/CatalystFunctional Group TargetedPotential Product Class
Nitro Group ReductionSn/HCl or H₂/Pd-CNitroAnilines
Nucleophilic Aromatic SubstitutionNu⁻ (e.g., RO⁻, R₂N⁻)Chloro, BromoAryl ethers, Aryl amines
Suzuki CouplingAr-B(OH)₂, Pd catalystBromoBiaryls
Heck CouplingAlkene, Pd catalystBromoStilbenes
Sonogashira CouplingAlkyne, Pd/Cu catalystBromoAryl alkynes

Further research into the specific reactivity of this compound would be necessary to fully elucidate its chemical behavior and unlock its potential as a versatile synthetic intermediate.

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing valuable information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Methyl 4-bromo-2-chloro-6-nitrobenzoate is anticipated to be relatively simple due to the limited number of protons on the aromatic ring. The benzene (B151609) ring has two protons, and the methyl ester group contributes a distinct singlet.

The electron-withdrawing nature of the nitro (-NO₂), chloro (-Cl), and bromo (-Br) groups, as well as the methyl ester (-COOCH₃) group, will significantly deshield the aromatic protons, causing their signals to appear at a characteristically downfield region of the spectrum.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.5 - 8.5Doublet2-3 (meta-coupling)
Aromatic H7.5 - 8.5Doublet2-3 (meta-coupling)
Methyl (-OCH₃)3.8 - 4.0SingletN/A

The two aromatic protons are expected to appear as two distinct doublets due to meta-coupling. The exact chemical shifts would be influenced by the combined electronic effects of the substituents. The methyl protons of the ester group will appear as a sharp singlet, as they are not coupled to any other protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to them.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Aromatic C-Br115 - 125
Aromatic C-Cl130 - 140
Aromatic C-NO₂145 - 155
Aromatic C-H125 - 135
Aromatic C-COOCH₃130 - 140
Methyl (-OCH₃)50 - 60

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons directly attached to the electronegative halogens and the nitro group will also exhibit significant downfield shifts. The chemical shifts of the protonated aromatic carbons will be in the typical aromatic region.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR techniques would be invaluable for unambiguous assignment of the proton and carbon signals and for confirming the substitution pattern on the benzene ring.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the signals of the aromatic protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and the neighboring quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum could provide information about the spatial proximity of atoms. For example, a NOE between the methyl protons and one of the aromatic protons could help in confirming the conformation of the ester group relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the substituted benzene ring and the methyl ester and nitro functional groups.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Nitro (-NO₂)Asymmetric Stretch1520 - 1560StrongMedium
Nitro (-NO₂)Symmetric Stretch1340 - 1370StrongStrong
Carbonyl (C=O)Stretch1720 - 1740StrongMedium
C-O (Ester)Stretch1200 - 1300StrongWeak
Aromatic C=CStretch1450 - 1600MediumStrong
Aromatic C-HStretch3000 - 3100MediumStrong
C-ClStretch600 - 800StrongStrong
C-BrStretch500 - 600StrongStrong

The strong absorptions corresponding to the nitro and carbonyl groups are typically the most prominent features in the IR spectrum. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the aromatic ring stretches.

Conformational Analysis via Vibrational Signatures

Subtle changes in the vibrational spectra can sometimes be used to infer information about the conformational preferences of a molecule. In the case of this compound, the orientation of the methyl ester group relative to the aromatic ring is a key conformational variable.

Rotation around the C-C bond connecting the ester to the ring and the C-O bond of the ester can lead to different conformers. These different spatial arrangements could potentially give rise to slight shifts in the vibrational frequencies of the carbonyl stretch and other coupled modes. A detailed analysis, often supported by computational modeling, of the IR and Raman spectra in different physical states (e.g., solid vs. solution) or at varying temperatures could provide insights into the conformational landscape of the molecule. However, without experimental data, any discussion on the specific conformational signatures remains speculative.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

Analysis of Electronic Transitions and Chromophore Contributions

The structure of this compound contains several key chromophores and auxochromes that dictate its UV-Vis absorption profile. The primary chromophore is the nitro-substituted benzene ring.

Chromophores and Electronic Transitions: The benzene ring itself exhibits strong absorptions in the UV region due to π→π* transitions. The presence of the nitro group (-NO₂), a powerful electron-withdrawing group and chromophore, significantly influences the electronic spectrum. The nitro group participates in conjugation with the benzene ring, leading to characteristic electronic transitions. These include a high-intensity π→π* transition, often referred to as a K-band, and a lower-intensity n→π* transition (R-band) arising from the non-bonding electrons on the oxygen atoms of the nitro group. libretexts.org

Auxochrome Contributions: The bromo (-Br), chloro (-Cl), and methyl ester (-COOCH₃) groups act as auxochromes. These substituents modify the absorption characteristics (wavelength and intensity) of the primary chromophore.

The halogen atoms (Br and Cl) possess non-bonding electron pairs that can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths), also known as a red shift.

The methyl ester group is an electron-withdrawing group that can also affect the energy of the electronic transitions.

Based on the electronic properties of substituted nitroaromatics, this compound is expected to exhibit distinct absorption bands in its UV-Vis spectrum. scilit.comccspublishing.org.cn The intense π→π* transitions associated with the aromatic system are anticipated at shorter wavelengths, while the forbidden n→π* transition of the nitro group would appear as a weak band at longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength RegionExpected Molar Absorptivity (ε)
π→πSubstituted Benzene Ring / Nitro GroupShorter UV (e.g., 200-280 nm)High ( > 10,000 L mol⁻¹ cm⁻¹)
n→πNitro Group (-NO₂)Longer UV/Visible (e.g., > 280 nm)Low ( < 2,000 L mol⁻¹ cm⁻¹)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for generating ions for mass analysis.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) would be observed, accompanied by a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. docbrown.info The fragmentation would likely involve the loss of small, stable fragments.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. researchgate.net This method is particularly useful for confirming the molecular weight of the compound.

A key feature in the mass spectrum of this compound is the isotopic signature of the molecular ion. The combination of one bromine and one chlorine atom leads to a cluster of peaks with a characteristic intensity ratio.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₈H₅BrClNO₄]⁺

Isotopic Compositionm/z (Nominal)Relative Abundance (Approximate)
⁷⁹Br³⁵Cl292100%
⁸¹Br³⁵Cl29497%
⁷⁹Br³⁷Cl29432%
⁸¹Br³⁷Cl29631%

Note: The peaks at m/z 294 are an overlapping combination of [C₈H₅⁸¹Br³⁵ClNO₄]⁺ and [C₈H₅⁷⁹Br³⁷ClNO₄]⁺.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed. For this compound (C₈H₅BrClNO₄), HRMS would provide the necessary precision to distinguish it from other compounds with the same nominal mass.

Table 3: Theoretical Exact Masses for HRMS Analysis

Molecular FormulaIsotopic CompositionCalculated Monoisotopic Mass (Da)
C₈H₅⁷⁹Br³⁵ClNO₄C₈H₅⁷⁹Br³⁵ClNO₄292.90902

X-ray Crystallography for Absolute Structure and Crystal Packing

Single Crystal X-ray Diffraction: Determination of Molecular Geometry, Bond Lengths, and Angles

While specific crystallographic data for this compound is not publicly available, the molecular geometry can be predicted based on established principles and data from structurally similar compounds, such as other substituted nitrobenzoates. nih.govresearchgate.net

The core of the molecule is a substituted benzene ring, which is expected to be largely planar. However, significant steric hindrance between the adjacent chloro, nitro, and methyl ester groups at positions 2, 6, and 1, respectively, would likely force the nitro and ester groups to rotate out of the plane of the benzene ring. For instance, in the related structure of Methyl 4-chloro-3-nitrobenzoate, the nitro group is twisted with respect to the phenyl ring by a dihedral angle of 45.4°. nih.gov A similar or even greater degree of torsion is expected for the title compound due to the presence of two ortho substituents.

This twisting would have important implications for the molecule's electronic properties, as it would reduce the extent of π-conjugation between the nitro and ester groups and the aromatic ring. The bond lengths and angles within the benzene ring would be close to their standard values, with some distortion caused by the electronic and steric effects of the substituents.

Table 4: Predicted or Typical Bond Lengths and Angles Based on Analogous Structures

Bond/AngleDescriptionExpected Value
C-C (aromatic)Carbon-carbon bond in the benzene ring~ 1.39 Å
C-BrCarbon-bromine bond~ 1.90 Å
C-ClCarbon-chlorine bond~ 1.74 Å
C-NCarbon-nitrogen bond of the nitro group~ 1.47 Å
N-ONitrogen-oxygen bond in the nitro group~ 1.22 Å
C-C=OCarbon-carbonyl bond of the ester~ 1.49 Å
C=OCarbonyl double bond of the ester~ 1.21 Å
C-O-CAngle in the methyl ester group~ 115°
O-N-OAngle in the nitro group~ 125°
Ring-C-N (Torsion)Dihedral angle of the nitro group relative to the ringLikely > 45°

Sufficiently detailed crystallographic and spectroscopic data for this compound is not available in the public domain to fulfill the specific requirements of the requested article outline. Structural analyses, including precise measurements of intermolecular interactions and conformational preferences in the solid state, are typically derived from single-crystal X-ray diffraction studies.

Extensive searches for such studies on "this compound" did not yield specific results. While data exists for structurally related compounds, such as 1-chloro-2-methyl-4-nitrobenzene mdpi.comresearchgate.net, various nitrobenzoate salts researchgate.netresearchgate.net, and other halogenated nitrobenzoate esters sigmaaldrich.comuni.lutcichemicals.com, it is not scientifically appropriate to extrapolate these findings to the target molecule. The specific arrangement of bromo, chloro, and nitro substituents on the benzoate (B1203000) ring will uniquely influence its crystal packing, intermolecular forces, and solid-state conformation.

Therefore, without access to the specific crystallographic data for this compound, a scientifically accurate and detailed discussion of its intermolecular interactions (hydrogen bonding, halogen bonding, π-π stacking) and conformational preferences in the crystalline state, as requested by the outline, cannot be provided.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of molecules. For this compound, these calculations offer a lens into its stability, electronic landscape, and predisposition to chemical transformations.

Density Functional Theory (DFT) Optimizations for Ground State Geometries and Energetics

Ab Initio Methods for High-Accuracy Energy Predictions

For even greater accuracy in energy predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be utilized. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, offer a higher level of theoretical rigor. Such high-accuracy calculations are crucial for creating a precise potential energy surface, which is fundamental for understanding reaction dynamics.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance in Reactivity

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. For aromatic compounds with electron-withdrawing groups like nitro, chloro, and bromo substituents, the LUMO is typically lowered in energy, enhancing the molecule's electrophilic character. Computational studies on similar compounds indicate that the HOMO is often localized on the benzene ring and the bromine atom, while the LUMO is predominantly centered on the nitro group and the carbonyl carbon of the ester. This distribution suggests that the molecule is susceptible to nucleophilic attack at the ring and the carbonyl carbon.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) from First Principles

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of molecules. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies from first principles, it is possible to simulate NMR and IR spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts and the frequencies of its fundamental vibrational modes. While experimental spectra for this specific compound are not widely published, theoretical predictions for related structures have shown good agreement with experimental observations, typically within a small margin of error.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

To understand the dynamic behavior of this compound, particularly in a solvent environment, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For a molecule with a rotatable ester group, MD simulations can explore the different accessible conformations and their relative populations. Furthermore, these simulations can shed light on how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Analysis of Non-Covalent Interactions in this compound Remains a Field for Future Investigation

Comprehensive theoretical and computational chemistry studies detailing the non-covalent interactions, molecular recognition, and self-assembly of this compound are not extensively available in the public domain. While research into the supramolecular chemistry of substituted nitrobenzoates is an active field, specific computational analyses and detailed research findings for this particular compound are not readily found in the current body of scientific literature.

The arrangement of substituents on the benzene ring—a bromo, a chloro, and a nitro group, along with a methyl ester—suggests a high potential for a variety of non-covalent interactions. These would likely include halogen bonding (involving both bromine and chlorine), hydrogen bonding (with the nitro group as an acceptor), and π-π stacking interactions, all of which are crucial in dictating the molecule's crystal packing and its potential for molecular recognition and self-assembly into larger supramolecular structures.

In analogous molecular systems, such as other halogenated nitrobenzoates, computational studies often reveal a complex interplay of these forces. For instance, in the crystal structure of similar compounds, C—H···O interactions and slipped π–π stacking are known to connect molecules into chains and more complex networks. nih.gov The presence of both a nitro group and halogen atoms in this compound would likely lead to a similarly intricate network of non-covalent bonds.

Although specific data tables and detailed research findings for this compound are not available, the study of related compounds provides a framework for the types of non-covalent interactions that could be anticipated. For example, research on Methyl 4-hydroxy-3-nitrobenzoate highlights the role of hydrogen bonding and π-stacking in forming infinite stacked sheets. researchgate.netmdpi.com Similarly, studies on copper(II) chloro-nitro-benzoato complexes emphasize the importance of O–H···O, N–H···O, C–H···O, anion···π, and C–H···π interactions in lattice stabilization. rsc.org

Future computational and experimental studies are necessary to fully elucidate the specific non-covalent interaction landscape of this compound. Such research would provide valuable insights into its molecular recognition behavior and self-assembly properties, contributing to the broader understanding of supramolecular chemistry.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

Compound Name
Methyl 4-bromo-2-chloro-6-nitrobenzoate
4-bromo-2-chlorotoluene
Iron(III) bromide
Iron(III) chloride
Nitric acid
Sulfuric acid
Methanol (B129727)

Advanced Materials Science Characterization and Potential Applications

Linear and Nonlinear Optical (NLO) Properties

No data available.

Determination of Optical Transmittance and Absorption Characteristics

No data available.

Z-scan Technique for Third-Order Nonlinear Optical Coefficients

No data available.

Computational Prediction of Molecular Hyperpolarizability and Macroscopic NLO Response

No data available.

Thermal Analysis Techniques

No data available.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

No data available.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Energy Absorption/Release

No data available.

Mechanical Properties

Microhardness Testing for Mechanical Strength Assessment

Microhardness testing is a standard method used to determine the mechanical strength of materials on a microscopic scale. For crystalline solids like Methyl 4-bromo-2-chloro-6-nitrobenzoate, this technique provides valuable insights into properties such as hardness and resistance to plastic deformation. The Vickers microhardness test is a commonly employed method, where a diamond indenter with a specific geometry is pressed into the material's surface with a known force. The size of the resulting indentation is then measured to calculate the hardness value.

For organic molecular crystals, microhardness is influenced by factors such as crystal packing, intermolecular interactions (e.g., van der Waals forces, halogen bonding), and the presence of defects. While no specific microhardness data for this compound has been reported, a hypothetical data table illustrating the type of information that would be gathered from such an analysis is presented below.

MaterialApplied Load (gf)Diagonal Length 1 (µm)Diagonal Length 2 (µm)Vickers Hardness (HV)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Dielectric Properties and Frequency-Dependent Response

The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are crucial for materials used in electronic components such as capacitors and insulators. The dielectric constant (relative permittivity) and dielectric loss are key parameters that characterize a material's dielectric behavior, and they often exhibit a dependence on the frequency of the applied electric field.

The frequency-dependent response of the dielectric properties is a result of the different polarization mechanisms (electronic, atomic, dipolar, and interfacial) having characteristic relaxation times. At low frequencies, all polarization mechanisms can contribute, leading to a higher dielectric constant. As the frequency increases, slower mechanisms like dipolar polarization may not be able to keep up with the rapidly changing field, causing a decrease in the dielectric constant and an increase in dielectric loss at specific relaxation frequencies.

Specific experimental data on the dielectric properties of this compound are not currently available. The following table illustrates the type of data that would be collected in a study of its frequency-dependent dielectric response.

Frequency (Hz)Dielectric Constant (ε') of this compoundDielectric Loss (ε'') of this compound
10²Data Not AvailableData Not Available
10³Data Not AvailableData Not Available
10⁴Data Not AvailableData Not Available
10⁵Data Not AvailableData Not Available
10⁶Data Not AvailableData Not Available

Applications as Intermediates in the Synthesis of Functional Materials

The true value of this compound likely lies in its role as a versatile chemical intermediate. The presence of multiple, distinct functional groups on the aromatic ring allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex, functional molecules.

Building Blocks for Organic Electronics and Photonic Devices

While there are no specific, documented examples of this compound being used to synthesize materials for organic electronics or photonics, its structure contains key features that make it a promising precursor. The halogen substituents (bromo and chloro) are particularly useful as they can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). These reactions are fundamental in the construction of conjugated organic molecules and polymers that form the active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The nitro group can be readily reduced to an amino group, which can then be used to introduce other functionalities or to build polymeric chains. The methyl ester group can be hydrolyzed to a carboxylic acid, providing another reactive site for further chemical modification. The combination of these functional groups allows for a programmed, stepwise synthesis of complex molecular architectures with tailored electronic and optical properties.

Precursors for Polymer Synthesis and Advanced Chemical Structures

In the realm of polymer science, this compound can be envisioned as a precursor to specialized monomers. For instance, after modification of the nitro and ester groups, the halogen atoms could be used to create difunctional monomers suitable for polycondensation reactions. The resulting polymers could possess unique properties endowed by the specific substitution pattern of the aromatic ring, such as high refractive index, thermal stability, or specific solubility characteristics.

The synthesis of advanced chemical structures, such as dendrimers or macrocycles, could also utilize this compound as a core or branching unit. The ability to selectively react at different positions on the benzene (B151609) ring is a key advantage in the bottom-up construction of such complex, well-defined molecular architectures.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of complex mixtures. For Methyl 4-bromo-2-chloro-6-nitrobenzoate, various chromatographic techniques offer distinct advantages in resolution, sensitivity, and speed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency combined with the specific identification capabilities of mass spectrometry makes it ideal for analyzing complex reaction mixtures and identifying trace-level components.

In a typical GC-MS analysis, a capillary column, often with a nonpolar stationary phase such as 5% diphenyl/95% dimethylpolysiloxane, is employed for the separation. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The eluted compounds are then ionized, commonly through electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern provides a unique fingerprint for the molecule, enabling its unambiguous identification. For enhanced sensitivity, especially for trace-level impurities, Selected Ion Monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-400 amu (Full Scan) or specific ions for SIM

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach.

In this mode, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic and nitro groups in the molecule absorb strongly in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Table 2: Representative HPLC Conditions for Purity Analysis of this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. For the analysis of this compound and its closely related impurities, UPLC can provide superior separation in a fraction of the time.

The fundamental principles of UPLC are similar to HPLC, but the smaller particle size necessitates instrumentation capable of handling much higher backpressures. The enhanced resolution allows for the separation of isomers and other closely related impurities that may co-elute in an HPLC system. The increased speed is particularly beneficial for high-throughput screening and in-process controls during manufacturing.

Method Development and Validation for Trace Analysis

The detection and quantification of trace-level impurities, especially those that may be potentially genotoxic, is a critical aspect of pharmaceutical analysis. The development and validation of analytical methods for this purpose must adhere to stringent guidelines, such as those from the International Council for Harmonisation (ICH).

Method development for trace analysis of impurities in this compound would focus on optimizing sensitivity and selectivity. This may involve the use of highly sensitive detectors, such as a mass spectrometer in tandem with a chromatographic system (LC-MS/MS or GC-MS/MS).

Validation of the analytical method is a formal process that demonstrates its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Typical Validation Parameters for a Trace Analysis Method

Parameter Acceptance Criteria (Illustrative)
LOD Signal-to-Noise ratio ≥ 3:1
LOQ Signal-to-Noise ratio ≥ 10:1
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120% at LOQ
Precision (% RSD) ≤ 10% at LOQ

Impurity Profiling and Control in Complex Synthetic Schemes

Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance. For a compound synthesized through a multi-step process like this compound, impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products.

A comprehensive impurity profile is established by employing a combination of the analytical techniques discussed above. High-resolution mass spectrometry (HRMS) can be particularly valuable for the structural elucidation of unknown impurities.

Once the impurity profile is understood, control strategies can be implemented throughout the synthetic process. registech.comveeprho.com This involves:

Controlling the quality of starting materials and reagents.

Optimizing reaction conditions to minimize the formation of by-products.

Implementing appropriate purification steps to remove impurities.

Setting acceptance criteria for impurities at various stages of the manufacturing process.

Effective impurity control is essential to ensure the consistent quality and safety of the final product.

Structure Property Relationships and Rational Design Principles

Systematic Investigation of Substituent Effects on Chemical Reactivity and Spectroscopic Signatures

The chemical behavior and spectroscopic profile of Methyl 4-bromo-2-chloro-6-nitrobenzoate are dictated by the electronic and steric interplay of its bromo, chloro, and nitro substituents on the benzoate (B1203000) ester framework. These electron-withdrawing groups significantly influence the electron density distribution across the aromatic ring, thereby modulating the molecule's reactivity and its interaction with electromagnetic radiation.

Chemical Reactivity: The presence of three electron-withdrawing groups (bromo, chloro, and nitro) deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. The nitro group, being a strong deactivating group, primarily directs incoming electrophiles to the meta-position relative to itself. However, the positions on the ring are already substituted. In nucleophilic aromatic substitution reactions, these electron-withdrawing groups, particularly the nitro group, can activate the ring, making it more susceptible to attack by nucleophiles.

Spectroscopic Signatures: The substituents on the aromatic ring of this compound give rise to characteristic spectroscopic signatures.

NMR Spectroscopy: In ¹H NMR spectroscopy, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the electron-withdrawing substituents. The exact chemical shifts would be influenced by the relative positions of the protons to the substituents. In ¹³C NMR spectroscopy, the carbon atoms attached to the electron-withdrawing groups will also experience significant deshielding. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The nitro group typically exhibits two strong stretching vibrations, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1315-1355 cm⁻¹. sciencing.com The carbonyl group (C=O) of the ester will show a strong absorption band in the region of 1735-1750 cm⁻¹. sciencing.com The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

UV-Vis Spectroscopy: The electronic absorption spectrum of nitroaromatic compounds is characterized by transitions involving the nitro group and the benzene ring. For nitroaromatics, absorption maxima can be observed over a wide range (170–270 nm), with the specific wavelength and intensity being highly dependent on the molecular structure. iu.edu The addition of multiple electron-withdrawing groups can lead to shifts in the absorption bands. For instance, in some nitroaromatics, the addition of more nitro groups can cause a blue shift (to shorter wavelengths) and an increase in intensity. iu.edu

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methyl 4-bromobenzoate7.87 (d, 2H), 7.55 (d, 2H), 3.87 (s, 3H) rsc.org165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 rsc.orgC=O: ~1720
Methyl 4-chlorobenzoate7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H) rsc.org166.1, 139.3, 130.9, 128.6, 52.1 rsc.orgC=O: ~1724
Methyl 3-nitrobenzoate8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H) rsc.org164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.orgNO₂: ~1550, 1375; C=O: ~1730-1750 brainly.com
Methyl 4-nitrobenzoate8.26–8.13 (m, 4H), 3.94 (s, 3H) rsc.org165.1, 150.5, 135.4, 130.6, 123.5, 52.8 rsc.orgNO₂: ~1520, 1350; C=O: ~1720

Correlation of Molecular Structure with Bulk Material Properties (e.g., Optical, Thermal, Mechanical)

The arrangement of atoms and functional groups in this compound directly influences its bulk properties.

Optical Properties: The optical properties of halogenated and nitrated benzoate esters are closely linked to their electronic structure. The presence of the nitro group and halogen atoms, which can engage in intermolecular interactions, may lead to interesting solid-state optical phenomena. The specific crystal packing can influence properties such as birefringence and nonlinear optical responses.

Thermal Properties: Aromatic esters are known for their excellent thermal and oxidative stability due to the rigid aromatic core. rsc.org The melting point and decomposition temperature of this compound are expected to be relatively high due to its molecular weight and the potential for strong intermolecular interactions such as dipole-dipole forces and π-π stacking. The thermal stability of related nitroaromatic compounds has been a subject of study, with decomposition temperatures being a key parameter for safety assessments. For instance, the melting point of methyl 4-chloro-2-nitrobenzoate is reported to be 43-45 °C. sigmaaldrich.com

Mechanical Properties: The mechanical properties of materials derived from aromatic esters, such as polymers, are influenced by factors like intermolecular forces, chain rigidity, and crystallinity. While the mechanical properties of a small molecule like this compound are not typically characterized in the same way as a polymer, its crystal structure will determine its hardness and brittleness. Aromatic polyesters, for example, can exhibit high tensile strength and elastic modulus. brainly.com

CompoundMelting Point (°C)Flash Point (°C)
Methyl 4-chloro-2-nitrobenzoate43-45 sigmaaldrich.com113 sigmaaldrich.com
Methyl 4-bromo-3-nitrobenzoateNot specifiedNot specified
Methyl 2-bromo-4-nitrobenzoateNot specifiedNot specified

Rational Design Strategies for Synthesizing Analogs with Tunable Properties

The synthesis of analogs of this compound with tailored properties can be achieved through systematic modifications of its molecular structure. By strategically altering the nature and position of the substituents, it is possible to fine-tune the electronic, optical, and thermal characteristics of the resulting compounds.

One approach involves varying the halogen substituents. For example, replacing bromine with fluorine could lead to changes in reactivity and intermolecular interactions due to fluorine's high electronegativity and smaller size. Another strategy is to alter the position of the nitro group on the aromatic ring, which would significantly impact the electronic distribution and, consequently, the chemical and physical properties. Furthermore, modification of the ester group, for instance, by using different alcohols for the esterification, can influence properties like solubility and melting point.

Predictive Models for Structure-Property Relationships in Halogenated and Nitrated Benzoate Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the properties of chemical compounds based on their molecular structure. For halogenated and nitrated benzoate esters, these models can be developed to forecast a range of characteristics, including reactivity, toxicity, and physical properties.

These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric features (e.g., molecular volume, surface area), and topological indices. By establishing a mathematical relationship between these descriptors and an observed property for a series of related compounds, a predictive model can be built.

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity. nih.gov These models often incorporate descriptors related to the compound's hydrophobicity and electronic character, which are known to be important factors in their biological activity. Similarly, QSPR models can be employed to predict physical properties like boiling points, melting points, and solubility for halogenated and nitrated benzoate esters, aiding in the rational design of new materials with desired characteristics.

Q & A

Q. What experimental strategies are recommended for synthesizing Methyl 4-bromo-2-chloro-6-nitrobenzoate, and how do substituent positions influence reaction pathways?

Synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

  • Nitration : Introduce the nitro group early due to its strong electron-withdrawing effects, which can deactivate the ring toward subsequent electrophilic substitution .
  • Halogenation : Bromination and chlorination may require directed ortho-metalation or use of Lewis acids (e.g., FeCl₃) to achieve regioselectivity. Steric hindrance from the methyl ester group must be considered .
  • Esterification : Methyl ester formation via Fischer esterification (H₂SO₄ catalyst) or using methyl iodide and a base.

Key considerations : Monitor reaction progress via TLC and HPLC. Substituent positioning (e.g., nitro at C6) can direct halogenation to C4 and C2 via resonance and steric effects .

Q. How can researchers optimize purification methods for this compound to minimize impurities?

  • Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane. The nitro group’s polarity aids in solubility adjustments.
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate halogenated byproducts.
  • Spectroscopic Validation : Confirm purity via ¹H/¹³C NMR (e.g., characteristic ester carbonyl at ~165–170 ppm) and mass spectrometry (expected [M+H]+ ≈ 308–310) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR :
    • ¹H NMR: Aromatic protons appear as doublets or triplets (δ 7.5–8.5 ppm), with splitting patterns reflecting adjacent substituents.
    • ¹³C NMR: Nitro groups deshield adjacent carbons (C6 nitro → C5 and C7 at ~125–135 ppm) .
  • IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • MS : Look for isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br; Cl: ~3:1 for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Refinement : Employ SHELXL for high-resolution refinement. Key steps:
    • Assign anisotropic displacement parameters for Br and Cl.
    • Validate hydrogen bonding (e.g., nitro-O⋯H interactions) using OLEX2 or SHELXPRO .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and confirm substituent geometry .

Q. Example Table: Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
R-factor< 0.05
Bond Length (C-Br)1.89–1.92 Å

Q. How do computational methods (e.g., DFT) predict reactivity trends in this compound?

  • Modeling : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets.
  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., nitro group enhances C4 bromination likelihood) .
  • Transition State Analysis : Calculate activation energies for SNAr reactions at C2 (Cl) vs. C4 (Br) to explain substitution preferences .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Systematic Replication : Vary reaction conditions (temperature, catalyst load) to isolate variables.
  • Advanced Analytics : Use 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-validate with SCXRD if crystals are obtainable .
  • Literature Comparison : Note solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and calibration standards in conflicting studies .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Acidic Conditions : The electron-withdrawing nitro group stabilizes the ester against hydrolysis.
  • Basic Conditions : Ester cleavage may occur via nucleophilic attack (OH⁻), but steric hindrance from Br/Cl substituents slows reactivity.
  • Kinetic Studies : Monitor degradation via HPLC at varying pH (3–11) to quantify half-lives .

Methodological Resources

  • Synthesis Protocols : Adapt procedures for methyl nitrobenzoates .
  • Crystallography : Refer to SHELXL tutorials for disorder modeling .
  • DFT Workflows : Follow protocols from density-functional studies on analogous systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.